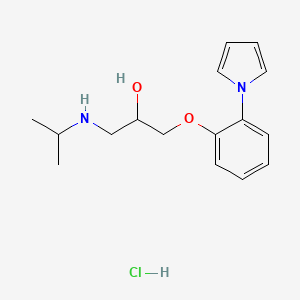
Isamoltane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isamoltane, also known as CGP-361A, is a compound primarily used in scientific research. It acts as an antagonist at the β-adrenergic, 5-HT1A, and 5-HT1B receptors. This compound has shown significant anxiolytic effects in rodent models .
Vorbereitungsmethoden
The synthesis of Isamoltane involves several steps, starting with the preparation of the pyrrole ring, which is a crucial component of its structure. One common method involves the reaction of 2-bromophenol with 1-pyrrolylmagnesium bromide to form 2-(1-pyrrolyl)phenol. This intermediate is then reacted with epichlorohydrin to yield 1-(2-(1-pyrrolyl)phenoxy)-2,3-epoxypropane. Finally, the epoxy compound is treated with isopropylamine to produce this compound .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis routes provide a foundation for scaling up the production process.
Analyse Chemischer Reaktionen
Isamoltane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the pyrrole ring or the phenoxy group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isamoltane has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving β-adrenergic and serotonin receptors.
Biology: this compound is employed in research to understand the role of β-adrenergic and serotonin receptors in various biological processes.
Medicine: Its anxiolytic properties make it a valuable tool in preclinical studies for developing new anxiolytic drugs.
Industry: While its industrial applications are limited, this compound’s role in research contributes to the development of new therapeutic agents
Wirkmechanismus
Isamoltane exerts its effects by antagonizing β-adrenergic, 5-HT1A, and 5-HT1B receptors. It has a higher affinity for the 5-HT1B receptor compared to the 5-HT1A receptor. By inhibiting these receptors, this compound increases the synaptic concentration of serotonin, leading to anxiolytic effects. The compound also affects the turnover of serotonin in the brain, further contributing to its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Isamoltane is unique due to its dual action on β-adrenergic and serotonin receptors. Similar compounds include:
Propranolol: A β-adrenergic antagonist with some affinity for serotonin receptors, but less selective than this compound.
Oxprenolol: Another β-adrenergic antagonist with moderate activity on serotonin receptors.
Cyanopindolol: A β-adrenergic antagonist with significant activity on serotonin receptors, similar to this compound but with different efficacy.
This compound’s unique combination of receptor affinities and its potent anxiolytic effects distinguish it from these similar compounds.
Eigenschaften
CAS-Nummer |
99740-06-4 |
|---|---|
Molekularformel |
C16H23ClN2O2 |
Molekulargewicht |
310.82 g/mol |
IUPAC-Name |
1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;/h3-10,13-14,17,19H,11-12H2,1-2H3;1H |
InChI-Schlüssel |
DCOXRJZVVPMXLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
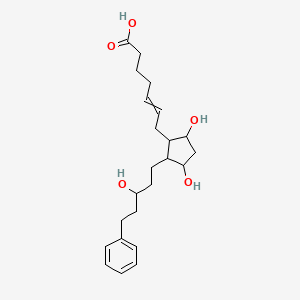

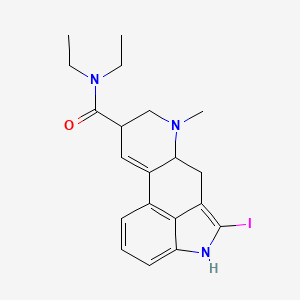

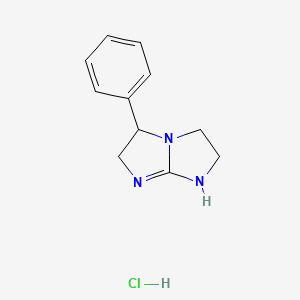
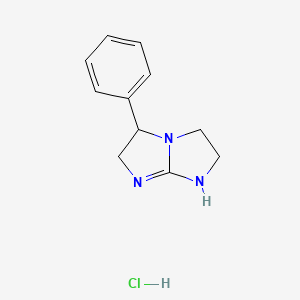
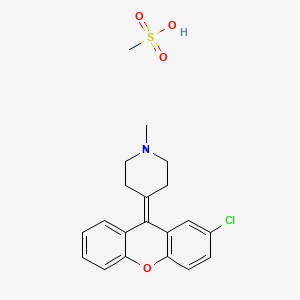
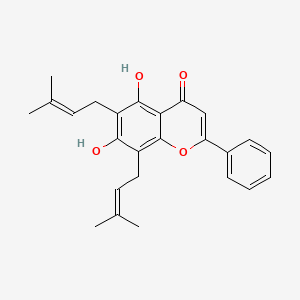
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
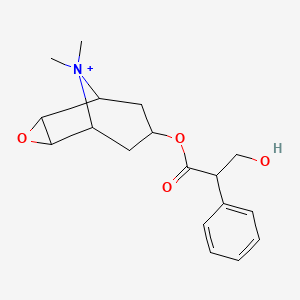
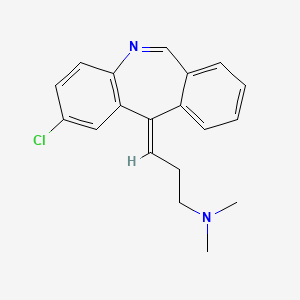
![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)
